molecular formula C16H11ClFNO4S B13344287 2-Chloro-4-(4-(3-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride

2-Chloro-4-(4-(3-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride

Cat. No.: B13344287
M. Wt: 367.8 g/mol
InChI Key: TYLHEUZKIPQQER-GRSRPBPQSA-N
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Description

2-Chloro-4-(4-(3-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride is a complex organic compound with a unique structure that combines chlorinated, nitro, and sulfonyl fluoride functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(4-(3-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of the nitro, chloro, and sulfonyl fluoride groups. Common reagents used in these reactions include chlorinating agents, nitrating agents, and sulfonyl fluoride sources. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring the purity of the final product, and implementing safety measures to handle hazardous reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(4-(3-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro and sulfonyl fluoride groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with the chloro and sulfonyl fluoride groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

2-Chloro-4-(4-(3-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(4-(3-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The compound’s functional groups can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-nitrophenol: Shares the chlorinated and nitro functional groups but lacks the buta-1,3-dien-1-yl and sulfonyl fluoride groups.

    4-Chloro-3-nitrobenzene sulfonyl chloride: Contains similar functional groups but differs in the overall structure.

Uniqueness

2-Chloro-4-(4-(3-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the buta-1,3-dien-1-yl group adds to its versatility in chemical synthesis and potential biological activity.

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C16H11ClFNO4S

Molecular Weight

367.8 g/mol

IUPAC Name

2-chloro-4-[(1E,3E)-4-(3-nitrophenyl)buta-1,3-dienyl]benzenesulfonyl fluoride

InChI

InChI=1S/C16H11ClFNO4S/c17-15-11-13(8-9-16(15)24(18,22)23)5-2-1-4-12-6-3-7-14(10-12)19(20)21/h1-11H/b4-1+,5-2+

InChI Key

TYLHEUZKIPQQER-GRSRPBPQSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C=C/C2=CC(=C(C=C2)S(=O)(=O)F)Cl

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC=CC2=CC(=C(C=C2)S(=O)(=O)F)Cl

Origin of Product

United States

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